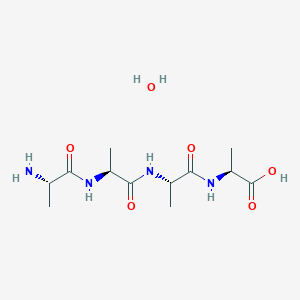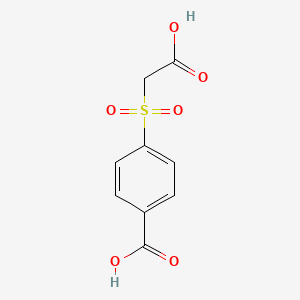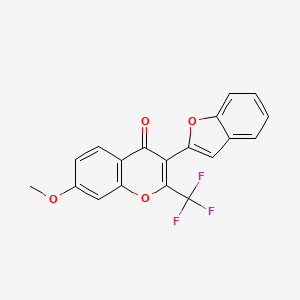
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate is a tetrapeptide composed of four alanine residues. This compound is a derivative of the amino acid alanine, which is known for its role in protein synthesis and metabolic processes. The hydrate form indicates that the compound includes water molecules in its crystalline structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate typically involves the stepwise coupling of alanine residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first alanine residue to a solid resin. Subsequent alanine residues are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The process is optimized for yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the alanine residues.
Substitution: Replacement of functional groups on the alanine residues with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Hydrolysis: Produces individual alanine residues or shorter peptide fragments.
Oxidation: Results in oxidized forms of the alanine residues.
Substitution: Yields modified peptides with new functional groups.
科学的研究の応用
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and enzymatic processes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate involves its interaction with enzymes and receptors in biological systems. The tetrapeptide can bind to specific molecular targets, influencing pathways related to protein synthesis and metabolism. The exact pathways and targets depend on the biological context and the specific application being studied.
類似化合物との比較
Similar Compounds
L-Alanyl-L-alanine: A dipeptide with two alanine residues.
L-Alanyl-L-alanyl-L-alanine: A tripeptide with three alanine residues.
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate is unique due to its tetrapeptide structure, which provides distinct properties compared to shorter peptides. Its hydrate form also influences its solubility and stability, making it suitable for specific research and industrial applications.
特性
分子式 |
C12H24N4O6 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C12H22N4O5.H2O/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21;/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21);1H2/t5-,6-,7-,8-;/m0./s1 |
InChIキー |
AKFRMHNMIRTJTI-YRZDNLMGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N.O |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990340.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990354.png)

![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)
![2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11990387.png)

![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)
![trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B11990405.png)


![Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11990417.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11990425.png)
